3-Bromo-4-methyl-5-nitrobenzamide
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Description
The compound 3-Bromo-4-methyl-5-nitrobenzamide is not directly discussed in the provided papers. However, the papers do provide insight into the behavior of a structurally similar compound, 3-Bromo-2-nitrobenzo[b]thiophene, which could offer indirect information about the reactivity and properties of the benzamide . The papers focus on the reactions of 3-Bromo-2-nitrobenzo[b]thiophene with amines, leading to products that result from aromatic nucleophilic substitution and rearrangement .
Synthesis Analysis
The synthesis of related compounds, such as the N-substituted 3-amino-2-nitrobenzo[b]thiophenes, is achieved by reacting 3-Bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide (DMF) . This suggests that similar conditions could potentially be used to synthesize 3-Bromo-4-methyl-5-nitrobenzamide by substituting the appropriate amine and starting materials. The formation of unexpected isomers indicates that the reaction pathway may involve complex rearrangements, which could also be relevant when synthesizing the benzamide derivative.
Molecular Structure Analysis
The molecular structure of the reaction products in the studies was determined using spectroscopic techniques . While the exact structure of 3-Bromo-4-methyl-5-nitrobenzamide is not provided, the analysis of similar compounds suggests that spectroscopy would be a valuable tool in confirming the structure of the benzamide after synthesis. The presence of bromo, nitro, and amide functional groups would likely lead to characteristic spectroscopic features.
Chemical Reactions Analysis
The papers describe a novel aromatic nucleophilic substitution with rearrangement for the synthesis of N-substituted 2-amino-3-nitrobenzo[b]thiophenes . This type of reaction could be relevant to the chemical behavior of 3-Bromo-4-methyl-5-nitrobenzamide, as the presence of a bromo substituent suggests potential reactivity towards nucleophiles. The formation of tars with nucleophiles in the case of 2-bromo-3-nitrobenzo[b]thiophene indicates that the reaction conditions need to be carefully optimized to avoid undesired side reactions.
Physical and Chemical Properties Analysis
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-methyl-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAZNFGBZLUEHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646657 |
Source
|
Record name | 3-Bromo-4-methyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-5-nitrobenzamide | |
CAS RN |
1000343-37-2 |
Source
|
Record name | 3-Bromo-4-methyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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